Product packaging for 3-Methoxy-2-nitrobenzaldehyde(Cat. No.:CAS No. 53055-05-3)

3-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1294539
CAS No.: 53055-05-3
M. Wt: 181.15 g/mol
InChI Key: GDTUACILWWLIJF-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, 3-Methoxy-2-nitrobenzaldehyde serves as a crucial intermediate for the creation of more complex molecules, including pharmaceuticals and other fine chemicals. lookchem.com Its importance lies in the strategic placement of its functional groups—the aldehyde, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitro group. This specific arrangement allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

The compound's utility is demonstrated in its application in various synthetic pathways. For instance, it has been instrumental in the synthesis of heterocyclic compounds like 8-hydroxyquinazoline and other valuable molecules such as methyl 3-methoxyanthranilate (B1243410) and 3-methoxy-2-nitrobenzylidenebisformamide. chemicalbook.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These syntheses underscore the compound's role in constructing molecular frameworks of significant interest in medicinal and materials chemistry.

Furthermore, this compound participates in well-known organic reactions, such as the Baylis-Hillman reaction. Its reaction with methyl vinyl ketone (MVK), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields a variety of adducts, showcasing the compound's reactivity and the potential for creating diverse molecular architectures. chemicalbook.comsigmaaldrich.comsigmaaldrich.comresearchgate.net The study of such reactions provides valuable insights into reaction mechanisms and the factors controlling product distribution. researchgate.net

Foundational Relevance of Nitroaromatic Aldehydes in Chemical Transformations

Nitroaromatic aldehydes, the class of compounds to which this compound belongs, are of fundamental importance in chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the reactivity of the aromatic ring and the aldehyde functionality. nih.gov

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. This dual reactivity is a cornerstone of synthetic strategy, allowing for the controlled introduction of various functional groups.

The aldehyde group in nitroaromatic aldehydes is a versatile handle for a multitude of chemical reactions. It can undergo oxidation to form carboxylic acids, reduction to yield alcohols, and participate in a wide array of condensation and carbon-carbon bond-forming reactions. slideshare.net One of the most significant transformations is reductive amination, where the nitro group is reduced to an amine, which can then react with an aldehyde (either from another molecule or intramolecularly) to form imines and subsequently secondary or tertiary amines. researchgate.netfrontiersin.orgtandfonline.com This one-pot reaction is a highly efficient method for synthesizing complex amines, which are prevalent in pharmaceuticals and other bioactive molecules. researchgate.nettandfonline.com

The unique electronic properties imparted by the nitro group also make these compounds valuable in studying reaction kinetics and mechanisms. umich.edu The distinct spectroscopic signatures associated with the nitro group and the aromatic system aid in the characterization of intermediates and products.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H7NO4 nih.govbiosynth.comlookchem.com
Molecular Weight 181.15 g/mol sigmaaldrich.comnih.govbiosynth.com
Appearance White to beige or yellow crystalline powder chemicalbook.comlookchem.com
Melting Point 97-101 °C chemicalbook.comsigmaaldrich.comscientificlabs.co.uk
Boiling Point 344.2 °C at 760 mmHg lookchem.com
Density 1.322 g/cm³ lookchem.com
Flash Point 177.3 °C lookchem.com
CAS Number 53055-05-3 chemicalbook.comnih.govbiosynth.comlookchem.com

Interactive Data Table: Spectroscopic and Computed Data for this compound

DescriptorValueSource
Canonical SMILES COC1=CC=CC(=C1N+[O-])C=O nih.govbiosynth.comlookchem.com
InChI Key GDTUACILWWLIJF-UHFFFAOYSA-N sigmaaldrich.comnih.gov
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 4 lookchem.com
Rotatable Bond Count 2 lookchem.com
Exact Mass 181.03750770 nih.govlookchem.com
Complexity 201 nih.govlookchem.com
XLogP3 1.9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1294539 3-Methoxy-2-nitrobenzaldehyde CAS No. 53055-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDTUACILWWLIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID20201097
Record name 3-Methoxy-2-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine slightly yellow crystals; [Sigma-Aldrich MSDS]
Record name 3-Methoxy-2-nitrobenzaldehyde
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CAS No.

53055-05-3
Record name 3-Methoxy-2-nitrobenzaldehyde
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Reactivity Profiles and Mechanistic Investigations of 3 Methoxy 2 Nitrobenzaldehyde

Electrophilic Character of the Aldehyde Functionality

The aldehyde functional group in 3-methoxy-2-nitrobenzaldehyde serves as a key electrophilic center. The adjacent ortho-nitro group strongly withdraws electron density through both resonance and inductive effects, enhancing the partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack. This heightened electrophilicity is a defining feature of its chemical behavior, particularly in addition and condensation reactions.

Baylis-Hillman Reaction Dynamics with Activated Olefins

The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation, provides a clear lens through which to examine the reactivity of this compound. wikipedia.org This reaction couples the α-position of an activated alkene with an electrophile, such as an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com

The reaction of this compound with activated olefins is not always straightforward, often leading to a diverse array of products. The specific nature of the activated alkene plays a crucial role in dictating the product distribution.

In the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reaction with methyl vinyl ketone (MVK), a complex mixture of products is typically formed. scielo.org.za Detailed studies have identified the formation of not only the expected "normal" Baylis-Hillman adduct but also significant quantities of the MVK dimer and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts. scielo.org.zaajol.info This product diversification highlights the competing reaction pathways that can occur, influenced by the high reactivity of both the aldehyde and the MVK. scielo.org.za The formation of diadducts is a known phenomenon in Baylis-Hillman reactions, particularly with highly reactive aldehydes and vinyl ketones. researchgate.net

The following table summarizes the typical product distribution in the DABCO-catalyzed reaction between this compound and methyl vinyl ketone. scielo.org.zaajol.info

Product TypeCompound NameDescription
Normal Adduct4-hydroxy-3-(3-methoxy-2-nitrophenyl)-4-methylpent-1-en-3-oneThe standard 1:1 adduct from the reaction.
DimerMethyl vinyl ketone dimerA self-condensation product of the activated olefin.
Bis-AdductsDiastereomeric bis-(MVK)Baylis-Hillman adductsProducts resulting from the reaction of the initial adduct with a second molecule of MVK.

The generally accepted mechanism for the Baylis-Hillman reaction begins with the nucleophilic addition of the catalyst (e.g., DABCO) to the activated alkene, forming a zwitterionic enolate intermediate. nrochemistry.comprinceton.edu This enolate then acts as the key nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.org

For this compound, the enhanced electrophilicity of the aldehyde functionality facilitates this aldol-type addition. Following the formation of the resulting intermediate, a proton transfer and subsequent elimination of the catalyst yield the final allylic alcohol product. princeton.edu

In the specific case of this compound reacting with MVK, ¹H NMR spectroscopy-based kinetic studies have been instrumental in unraveling the complex network of competing reactions. scielo.org.zaajol.inforesearchgate.net These studies allow for the simultaneous monitoring of the consumption of reactants and the formation of various products over time. The data reveals that the formation of the MVK dimer and the bis-adducts are significant competitive pathways that impact the rate of formation and the ultimate yield of the normal Baylis-Hillman adduct. scielo.org.za The rate is highly dependent on the concentrations of the aldehyde, the activated alkene, and the DABCO catalyst. chemrxiv.org

When a prochiral aldehyde like this compound is used in the Baylis-Hillman reaction, a new stereocenter is created at the carbon bearing the hydroxyl group. nrochemistry.com Consequently, the resulting adduct is a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed. The elucidation of the stereochemistry of these adducts is critical for their application in asymmetric synthesis.

Techniques such as high-resolution NMR spectroscopy and X-ray crystallography are essential for determining the relative and absolute stereochemistry of the products. researchgate.net While the standard DABCO-catalyzed reaction is not stereoselective, significant research has been devoted to developing asymmetric Baylis-Hillman reactions using chiral catalysts, such as derivatives of cinchona alkaloids or chiral phosphines, to induce enantioselectivity. nrochemistry.comnih.gov The diastereomeric bis-(MVK) adducts formed in the reaction of this compound also present a stereochemical complexity that requires careful analysis to separate and characterize each stereoisomer. scielo.org.za

Condensation Reactions for Imin (Schiff Base) Synthesis

The electrophilic aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijmcmed.org This reaction is a fundamental transformation in organic synthesis, providing access to a wide range of compounds with diverse applications.

The synthesis is typically achieved by reacting the aldehyde with a primary amine, often under mild, weakly acidic conditions which catalyze the dehydration step. tandfonline.com The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the final imine product. ijmcmed.org

The reactivity of this compound in these reactions is high due to the electron-withdrawing nitro group. It has been used in condensation reactions with various amines, such as substituted anilines, to produce novel Schiff bases. researchgate.netresearchgate.net For example, its condensation with amines like 2,4-dimethylaniline (B123086) and 3,4-difluoroaniline (B56902) has been reported to yield the corresponding imine ligands, which can be used to form metal complexes. researchgate.net

Reactant 1Reactant 2Product Type
This compoundPrimary Amine (R-NH₂)Imine (Schiff Base)
This compound2,4-DimethylanilineN-(3-methoxy-2-nitrobenzylidene)-2,4-dimethylaniline
This compound3,4-DifluoroanilineN-(3-methoxy-2-nitrobenzylidene)-3,4-difluoroaniline

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is significantly influenced by the substituents on the aromatic ring. The nitro group (-NO₂) at the ortho position is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. quora.comaskfilo.com This withdrawal of electron density from the benzene (B151609) ring extends to the carbonyl carbon, making it more electron-deficient and, consequently, more susceptible to attack by nucleophiles. askfilo.comstudy.com Conversely, the methoxy (B1213986) group (-OCH₃) at the meta position is an electron-donating group through its resonance effect (+M) but electron-withdrawing through its inductive effect (-I). Given its meta position relative to the aldehyde, its electron-donating resonance effect on the carbonyl carbon is minimal, with the inductive effect being more prominent. However, the powerful electron-withdrawing capacity of the ortho-nitro group is the dominant factor, rendering the carbonyl carbon of this compound highly reactive towards nucleophilic addition. quora.com

Several classic nucleophilic addition reactions are applicable to this compound, leading to a variety of functionalized products.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes to form alcohols. leah4sci.comlibretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. libretexts.org The strong basicity of Grignard reagents requires careful reaction conditions to avoid side reactions, particularly with the acidic alpha-protons if any were present on the nucleophile. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This reaction can be used to introduce a variety of substituted vinyl groups onto the 3-methoxy-2-nitrophenyl scaffold. chegg.com

Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The products are valuable synthetic intermediates that can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones. wikipedia.org The reaction is reversible, and conditions can be controlled to favor the alcohol product or its dehydrated alkene counterpart. organic-chemistry.orgresearchgate.net

Baylis-Hillman Reaction: this compound has been shown to undergo a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reaction with methyl vinyl ketone (MVK). This reaction affords the corresponding Baylis-Hillman adduct, which is a multifunctional molecule containing a hydroxyl group, a double bond, and a keto group. sigmaaldrich.com

The table below summarizes these key nucleophilic addition reactions.

Reaction NameNucleophile/ReagentProduct TypeGeneral Utility
Grignard ReactionGrignard Reagent (R-MgX)Secondary AlcoholC-C bond formation, synthesis of complex alcohols leah4sci.comlibretexts.org
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneConversion of C=O to C=C, olefination wikipedia.orgmasterorganicchemistry.com
Henry ReactionNitronate (from Nitroalkane + Base)β-Nitro AlcoholC-C bond formation, synthesis of versatile intermediates wikipedia.orgresearchgate.net
Baylis-Hillman ReactionActivated Alkene (e.g., MVK) + Catalyst (e.g., DABCO)Allylic AlcoholMultifunctional product synthesis sigmaaldrich.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, significantly expanding the synthetic utility of this compound. These reactions primarily involve reduction of the nitro moiety, which serves as a precursor for various nitrogen-containing compounds and heterocycles. scientificlabs.co.uk

Reductive Processes for Amine and Heterocycle Formation

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. This is typically achieved using various reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting amine, 2-amino-3-methoxybenzaldehyde, is a key intermediate that can undergo subsequent intramolecular or intermolecular reactions to form complex heterocyclic systems.

Quinoline (B57606) Synthesis: A powerful method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). nih.gov A domino reaction has been developed where 2-nitrobenzaldehydes are reduced in situ with iron in acetic acid in the presence of an active methylene compound. This process combines nitro reduction, Knoevenagel condensation, and cyclization in a single pot to produce substituted quinolines in high yields. nih.gov this compound is a suitable substrate for this methodology, leading to the formation of 8-methoxyquinoline (B1362559) derivatives. scientificlabs.co.uk

Indazole Synthesis: 2H-Indazoles can be synthesized from ortho-nitrobenzaldehydes through a reductive cyclization process. The initial step involves the condensation of the aldehyde with a primary amine to form an imine. This intermediate then undergoes reductive cyclization, often promoted by reagents like tri-n-butylphosphine, to afford the substituted 2H-indazole. organic-chemistry.org Another approach involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper, though this starts from a different precursor. organic-chemistry.org The Cadogan reaction, starting from 2-nitrobenzaldehyde (B1664092) and an aniline (B41778) followed by cyclization with a phosphite, is also a known route to 2-phenyl-2H-indazoles. nih.gov

Isoxazole (B147169) Synthesis: While not a direct reductive process of the existing nitro group, this compound can serve as a precursor for other heterocycles where a nitro-containing reagent is used. For instance, isoxazoles can be synthesized through the reaction of aldehydes with nitromethane. researchgate.net Chalcones derived from 3-methoxy acetophenone (B1666503) (a related compound) and substituted benzaldehydes can be cyclized with hydroxylamine (B1172632) hydrochloride to yield isoxazole derivatives.

The following table outlines the formation of various heterocycles from this compound or its derivatives.

HeterocycleKey Intermediate/Reaction TypeReagentsRef.
Quinolines2-Amino-3-methoxybenzaldehyde (from reduction) / Friedländer AnnulationFe/AcOH, Active Methylene Compound nih.gov
Indazolesortho-imino-nitrobenzene / Reductive CyclizationPrimary Amine, P(n-Bu)₃ organic-chemistry.org
8-Hydroxyquinazoline(Implied) Reduction and cyclization(Not specified) scientificlabs.co.uk

Impact of the Nitro Group on Aromatic Reactivity

The nitro group is one of the most powerful deactivating groups in the context of electrophilic aromatic substitution. Its strong electron-withdrawing nature significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. beilstein-journals.orgdoubtnut.com Any electrophilic substitution on the 3-methoxy-2-nitrophenyl ring would be slow and would require harsh reaction conditions. The directing effect of the existing substituents would guide the incoming electrophile primarily to the positions ortho and para to the activating methoxy group, and meta to the deactivating nitro and aldehyde groups.

Conversely, the electron-withdrawing character of the nitro group plays a crucial role in activating the molecule towards other types of reactions. As discussed in section 3.1.3, it enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic addition reactions. askfilo.comstudy.com Furthermore, a nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group, by stabilizing the negatively charged Meisenheimer complex intermediate. While this compound does not possess a typical leaving group on the ring, this activating effect is a fundamental aspect of nitroaromatic chemistry.

Interplay of Substituent Effects on Reaction Outcomes

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its three substituents: the aldehyde, the nitro group, and the methoxy group.

Electronic Effects: The ortho-nitro and para-aldehyde groups (relative to each other) are both strongly electron-withdrawing (-I, -M). The meta-methoxy group is electron-donating by resonance (+M) and electron-withdrawing by induction (-I). The combined electron-withdrawing effect of the nitro and aldehyde groups dominates, strongly deactivating the ring towards electrophilic attack and activating the carbonyl carbon for nucleophilic addition. quora.com

Steric Effects (Ortho Effect): The presence of the bulky nitro group at the ortho position creates significant steric hindrance around the aldehyde functionality. wikipedia.org This steric crowding can influence the trajectory of an incoming nucleophile, potentially affecting the stereochemical outcome of addition reactions. A phenomenon known as the "ortho effect" can also lead to anomalous reactivity compared to meta or para isomers. wikipedia.orgstackexchange.com For instance, in ortho-substituted benzoic acids, steric hindrance forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and increasing acidity. wikipedia.org A similar out-of-plane twisting of the aldehyde or nitro group could occur in this compound to relieve steric strain, which would in turn modify the electronic communication between the substituents and the aromatic ring. stackexchange.com

This combination of steric and electronic factors dictates the regioselectivity and rate of reactions. For example, in the formation of heterocycles, the specific arrangement of the amine (derived from the nitro group) and the aldehyde group is crucial for the final cyclization step. The methoxy group, while electronically subordinate to the nitro group, can still influence the properties of the final product, such as solubility and biological activity. The precise balance of these competing effects makes this compound a versatile substrate for synthesizing a range of complex molecules.

Applications of 3 Methoxy 2 Nitrobenzaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The strategic placement of reactive sites on 3-methoxy-2-nitrobenzaldehyde facilitates its use in cyclization reactions to form heterocyclic systems, which are core components of many biologically active compounds.

Quinolines and their oxygenated analogs, quinolones, are a critical class of nitrogen-containing heterocycles with broad applications in medicinal chemistry. This compound serves as a precursor for these scaffolds, often through reactions like the Friedländer annulation. This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govwikipedia.org

A common strategy involves the in situ reduction of the nitro group in 2-nitrobenzaldehydes to an amino group, which then undergoes cyclization. For instance, reacting 5-methoxy-2-nitrobenzaldehyde (B189176) (an isomer of the title compound) with active methylene compounds in the presence of iron and acetic acid (Fe/AcOH) yields substituted quinolines. nih.gov This domino reaction combines the nitro reduction and the Friedländer condensation into a single efficient step. nih.gov The process is mild enough to accommodate a variety of functional groups on the reacting partner. nih.gov

The general mechanism involves three main stages:

Nitro Reduction : The nitro group is reduced to an amine.

Knoevenagel Condensation : The newly formed 2-aminoaromatic aldehyde condenses with the active methylene compound.

Cyclization : The aniline (B41778) nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic quinoline (B57606) ring. nih.gov

This methodology highlights the utility of nitrobenzaldehydes, which are more widely commercially available than their 2-aminobenzaldehyde (B1207257) counterparts, in streamlining the synthesis of complex quinoline structures. nih.gov

The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. nih.gov this compound is a useful starting material for synthesizing substituted indoles, including those containing fluorine atoms, which can significantly enhance biological activity. nih.gov

A notable application is in the synthesis of 2-trifluoromethyl (2-CF3) indoles. The process begins with the catalytic olefination of this compound with trichlorotrifluoroethane (CF3CCl3) to produce a trifluoromethylated ortho-nitrostyrene. nih.gov This intermediate is then reacted with pyrrolidine (B122466) to form an enamine. A subsequent one-pot reduction of the nitro group using an iron-acetic acid system (Fe-AcOH) triggers an intramolecular cyclization, affording the desired 2-CF3-indole. nih.gov

The reaction of this compound specifically yields 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-3-methoxy-2-nitrobenzene in good yield as a mixture of isomers. nih.gov This multi-step sequence demonstrates the aldehyde's role in building complex, fluorinated heterocyclic systems that are of high interest in medicinal chemistry. nih.gov

Another important route to indoles from ortho-substituted nitroarenes is the Bartoli indole synthesis. This reaction typically involves treating the nitroarene with an excess of a vinyl Grignard reagent. jk-sci.comwikipedia.org The presence of an ortho-substituent, such as the methoxy (B1213986) group in the title compound, is often crucial for the reaction's success, as it facilitates a key nih.govnih.gov-sigmatropic rearrangement step in the mechanism. wikipedia.orgthieme-connect.de This method provides a direct and flexible pathway to 7-substituted indoles. wikipedia.org

Table 1: Synthesis of Heterocyclic Derivatives from this compound

Heterocycle Class Key Reaction Reagents & Conditions Resulting Scaffold
Quinoline Friedländer Annulation (via in situ reduction) Active methylene compound, Fe/AcOH Substituted Quinoline
Trifluoromethylated Indole Catalytic Olefination & Cyclization 1. CF3CCl3, catalyst; 2. Pyrrolidine; 3. Fe/AcOH 2-CF3-Indole
Indole Bartoli Indole Synthesis Vinyl Grignard Reagent 7-Methoxy-Indole

Beyond simple bicyclic heterocycles, this compound is a building block for more complex fused polycyclic systems. For example, it has been used in the synthesis of 8-hydroxyquinazoline. lookchem.comscientificlabs.co.uk Quinazolines are fused heterocyclic systems that are structurally related to quinolines and are prevalent in many pharmaceutical agents. The synthesis demonstrates the versatility of the aldehyde in multi-step reactions that build complexity and introduce functionality for further elaboration.

The compound also participates in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. These reactions are valuable for creating libraries of compounds for drug discovery. The reactivity of the aldehyde and nitro groups makes this compound an ideal candidate for designing novel MCRs to access diverse fused heterocyclic frameworks.

Role in Medicinal Chemistry and Bioactive Molecule Synthesis

The derivatives synthesized from this compound often exhibit significant biological activity, positioning this compound as a key intermediate in medicinal chemistry. mallakchemicals.com

This compound and related nitrobenzaldehydes are foundational materials in the synthesis of various pharmaceutical drugs. guidechem.comwikipedia.org The functional groups on the molecule provide handles for constructing the complex architectures required for therapeutic efficacy. For example, 3-nitrobenzaldehyde (B41214) is a known precursor for the cardiovascular drug Nilvadipine. guidechem.com The synthesis of such drugs often involves cyclocondensation reactions where the aldehyde group participates in forming a core heterocyclic ring. The nitro group can be reduced to an amine, which can then be further functionalized or participate in ring-closure reactions. nih.gov This dual reactivity makes it a strategic starting point for building molecules with specific therapeutic applications. mallakchemicals.com

Derivatives of this compound are explored for their potential as therapeutic agents, particularly in oncology. The synthesis of novel compounds for anti-tumor screening often relies on versatile building blocks that can be easily modified. nih.govnih.gov For example, benzaldehyde (B42025) derivatives are used to synthesize stilbenes and chalcones, classes of compounds known to possess cytotoxic activity against various cancer cell lines. nih.govkhanacademy.org

Research into curcumin (B1669340) analogs as anti-prostate cancer agents involved the synthesis of compounds derived from substituted benzaldehydes. unc.edu These studies establish structure-activity relationships, indicating that specific substitution patterns on the phenyl rings, such as methoxy groups, are favorable for cytotoxicity. unc.edu Similarly, derivatives of 3-(trifluoromethyl)benzaldehyde (B1294959) have shown anti-tumor effects against several types of cancer, including leukemia and breast cancer. medchemexpress.com The ability to use this compound to create complex heterocyclic systems like quinolines and indoles is particularly relevant, as these scaffolds are present in numerous anti-tumor drugs.

Table 2: Bioactive Applications of Derivatives

Application Area Compound Class Derived Example of Biological Activity
Cardiovascular Drugs Dihydropyridines Calcium Channel Blockers
Anti-tumor Agents Stilbenes, Chalcones, Quinolines Cytotoxicity against cancer cell lines
General Pharmaceuticals Various Heterocycles Key intermediates for APIs

Derivatization for Pharmacological Probes

The molecular architecture of this compound, featuring an aldehyde, a nitro group, and a methoxy group on an aromatic ring, makes it a valuable scaffold for the synthesis of novel pharmacological probes. The reactivity of the aldehyde group, in particular, allows for straightforward derivatization through condensation reactions to form a variety of biologically active molecules.

One of the most significant applications in this area is the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed by the condensation of a primary amine with an aldehyde. Derivatives of nitrobenzaldehyde are frequently used for this purpose. nih.gov These Schiff bases can act as versatile ligands that coordinate with various metal ions to form stable metal complexes, many of which have been investigated for their pharmacological potential. researchgate.netmdpi.com For instance, Schiff base metal complexes derived from substituted nitrobenzaldehydes have been studied for their antimicrobial and anticancer activities. researchgate.netmdpi.com The nitro group itself is a strong electron-withdrawing group that can significantly influence the electronic properties and, consequently, the biological activity of the resulting molecule. nih.gov

The general synthetic route involves the reaction of this compound with a selected primary amine (e.g., an amino acid, aminophenol, or other biologically relevant amine) to yield the corresponding Schiff base. These ligands can then be complexed with metal salts (e.g., Cu(II), Ni(II), Co(II)) to generate metallo-probes with potential therapeutic or diagnostic applications.

Table 1: Examples of Pharmacological Derivatives from Benzaldehydes

Reactant with Benzaldehyde DerivativeResulting Compound ClassPotential Pharmacological ApplicationReference
(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff Base LigandAsymmetric Catalysis nih.gov
2,4-Dimethylaniline (B123086)Schiff Base LigandAntimicrobial Agents (as metal complexes) researchgate.net
Quinoline-3-carbohydrazideSchiff Base Ligand (NQ)Anticancer Agents (as metal complexes) mdpi.com
Methyl Vinyl KetoneBaylis-Hillman AdductIntermediate for complex organic synthesis sigmaaldrich.com

Utility in Materials Science and Advanced Functional Systems

Nitroaromatic compounds represent an important class of industrial chemicals utilized in the synthesis of various materials, including polymers. nih.gov In the field of organic electronics, materials with strong electron-accepting properties are crucial for the development of n-type semiconductors. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds potential candidates for such applications. mdpi.com Conducting polymers are noted for their significant role in the development of sensors, and the fluorescence of these polymers can be quenched by electron-deficient nitroaromatic compounds, a principle used in the detection of explosives. mdpi.comresearchgate.net

While the direct polymerization of this compound into a semiconducting polymer is not extensively documented in scientific literature, its structural motifs are relevant. Aromatic aldehydes can be used in condensation polymerizations, and the nitroaromatic moiety offers electronic properties of interest. Organic semiconductors, which are π-conjugated carbon-based materials, have gained attention for applications in solar-to-chemical energy conversion due to their highly tunable optoelectrical properties. rsc.org The incorporation of electron-deficient units into a polymer backbone is a common strategy for tuning the material's electron affinity and energy levels for applications in devices like organic solar cells and transistors. Therefore, derivatives of this compound could potentially serve as building blocks for creating new organic electronic materials, although this application remains largely exploratory.

Nitroaromatic compounds have historically been, and continue to be, vital intermediates in the dye industry. nih.gov Aromatic azo dyes, which constitute the largest and most diverse group of synthetic colorants, are typically synthesized from aromatic amines via a diazotization and coupling reaction sequence.

This compound can serve as a precursor to such dyes through a two-step process:

Reduction of the Nitro Group: The nitro group (-NO₂) is first reduced to a primary amino group (-NH₂), converting this compound into 3-Methoxy-2-aminobenzaldehyde. This transformation is a standard procedure in organic synthesis.

Diazotization and Azo Coupling: The resulting aromatic amine is then treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is immediately coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline derivative, to form the stable azo dye, characterized by the -N=N- linkage that acts as a chromophore. unb.ca

The final color of the dye can be tuned by varying the substitution on both the diazonium salt precursor and the coupling component, allowing for a wide palette of colors including yellows, oranges, and reds. uobasrah.edu.iq

Table 2: Potential Azo Dyes Derived from this compound

Coupling ComponentResulting Dye Structure (Hypothetical)Expected Color Range
Phenol2-hydroxy-4'-methoxy-3'-formylazobenzeneYellow-Orange
N,N-Dimethylaniline4-(N,N-dimethylamino)-4'-methoxy-3'-formylazobenzeneOrange-Red
2-Naphthol1-((2-formyl-6-methoxyphenyl)diazenyl)-2-naphtholRed-Brown
Resorcinol2,4-dihydroxy-4'-methoxy-3'-formylazobenzeneOrange

The aldehyde functional group of this compound is a key feature that allows its use in the construction of ligands for supramolecular chemistry. Through condensation with primary amines, it readily forms Schiff base ligands. nih.gov These ligands are of great interest due to their ability to coordinate with a wide range of metal ions, forming well-defined metal complexes. mdpi.commdpi.com

These metal-ligand complexes are discrete examples of supramolecular assemblies, where specific, directed interactions (coordination bonds) hold the components together. The electronic and steric properties of the this compound moiety, such as the electron-withdrawing nitro group and the position of the methoxy group, can influence the geometry, stability, and physicochemical properties of the final metal complex. nih.gov

Researchers have synthesized and characterized numerous metal complexes using Schiff base ligands derived from substituted benzaldehydes, including nitrobenzaldehydes. mdpi.commdpi.com These complexes often exhibit interesting properties, such as catalytic activity or unique spectroscopic signatures. The ability to systematically modify the amine component used in the Schiff base formation provides a powerful tool for tuning the structure and function of the resulting supramolecular assembly.

Spectroscopic Characterization and Computational Analysis of 3 Methoxy 2 Nitrobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3-Methoxy-2-nitrobenzaldehyde, various NMR experiments are employed to provide a complete picture of its proton and carbon environments.

Proton (¹H) NMR spectroscopy is invaluable for both confirming the structure of this compound and for monitoring chemical transformations involving the compound.

Reaction Progress Monitoring: The aldehyde proton (CHO) of a benzaldehyde (B42025) derivative has a characteristic chemical shift in a distinct region of the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm. wikipedia.orgchemicalbook.com This signal is highly sensitive to the aldehyde's chemical environment. In reactions where the aldehyde functional group is converted, such as reduction to an alcohol or oxidation to a carboxylic acid, this peak disappears entirely. mmu.ac.ukoxinst.com For instance, monitoring the acid-catalyzed acetalization of a similar compound, p-nitrobenzaldehyde, showed a decrease in the aldehyde proton's peak integral at 10.4 ppm over time, corresponding to the formation of the product. asahilab.co.jp This allows for real-time tracking of reaction kinetics and conversion efficiency.

Structural Assignment: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aldehyde, methoxy (B1213986), and aromatic protons. The electron-withdrawing nature of the nitro group and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences the chemical shifts of the three aromatic protons. The aldehyde proton appears as a singlet far downfield. chemicalbook.com The methoxy group protons also appear as a sharp singlet, typically around δ 3.9 ppm. The aromatic protons appear as a complex multiplet, with their specific shifts and coupling patterns determined by their positions relative to the substituents.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
CHO Aldehyde ~10.2 Singlet (s)
Ar-H Aromatic ~7.5 - 8.0 Multiplet (m)

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete delineation of its skeleton.

The ¹³C NMR spectrum is characterized by several key resonances:

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 189-193 ppm. wikipedia.orgmmu.ac.uk

Aromatic Carbons: The six aromatic carbons resonate between δ 110 and 160 ppm. The carbons directly attached to the substituents (C1, C2, C3) are significantly influenced by their electronic effects. The carbon attached to the nitro group (C2) and the carbon attached to the methoxy group (C3) can be identified based on these predictable substituent effects.

Methoxy Carbon: The carbon of the methoxy group (OCH₃) gives a signal in the upfield region of the spectrum, generally around δ 55-60 ppm. rsc.orgmdpi.com

The precise chemical shifts can be confirmed by comparing experimental data with values from spectral databases or computational predictions. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Functional Group Typical Chemical Shift (δ, ppm)
CHO Aldehyde Carbonyl ~189.0
C-NO₂ Aromatic C (ipso-nitro) ~152.0
C-OCH₃ Aromatic C (ipso-methoxy) ~159.0
C-CHO Aromatic C (ipso-aldehyde) ~136.0
Ar-C Aromatic CH ~112 - 130

While 1D NMR spectra provide foundational data, complex structures often require multi-dimensional NMR experiments for unambiguous signal assignment, especially for the closely spaced aromatic signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would reveal the coupling network between the three adjacent aromatic protons, allowing for their sequential assignment. For example, the COSY spectrum of 3-nitrobenzaldehyde (B41214) clearly shows the complex coupling between its four aromatic protons, helping to distinguish them. oxinst.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduhuji.ac.il An HSQC spectrum of this compound would show a cross-peak connecting the aldehyde proton to the aldehyde carbon, the methoxy protons to the methoxy carbon, and each aromatic proton to its corresponding carbon. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. For the target molecule, key HMBC correlations would include:

The aldehyde proton (CHO) to the aromatic carbons C1 and C2.

The methoxy protons (OCH₃) to the aromatic carbon C3.

Aromatic protons to neighboring and ipso-carbons, confirming the substitution pattern.

Together, these 2D NMR techniques provide a robust and definitive assignment of every proton and carbon atom in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups.

Aldehyde Group: A very strong and sharp C=O stretching band appears around 1700-1740 cm⁻¹. wikipedia.orguc.edu Additionally, two weaker C-H stretching bands characteristic of aldehydes are expected near 2850 cm⁻¹ and 2750 cm⁻¹. vscht.cz

Nitro Group: Aromatic nitro compounds display two distinct and strong N-O stretching vibrations. The asymmetrical stretch appears in the 1550-1475 cm⁻¹ region, while the symmetrical stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

Methoxy Group & Aromatic Ring: The C-O stretching of the aryl-alkyl ether is observed as a strong band in the 1200-1275 cm⁻¹ range. Aromatic C=C in-ring stretching vibrations produce several bands of variable intensity between 1600-1400 cm⁻¹. libretexts.org Aromatic C-H stretching appears as a group of weaker bands just above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Characteristic Frequency (cm⁻¹) Intensity
Aldehyde C=O Stretch 1740 - 1720 Strong
Aldehyde C-H Stretch 2850 and 2750 Weak-Medium
Nitro (Aromatic) N-O Asymmetric Stretch 1550 - 1475 Strong
Nitro (Aromatic) N-O Symmetric Stretch 1360 - 1290 Strong
Ether (Aryl-Alkyl) C-O Stretch 1300 - 1200 Strong
Aromatic Ring C=C Stretch 1600 - 1475 Medium-Weak

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also visible, Raman is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric N-O stretch of the nitro group and the aromatic ring breathing modes often produce strong signals in the Raman spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₈H₇NO₄. The theoretical exact mass for this composition is calculated by summing the masses of the most abundant isotopes of each element.

Molecular Formula: C₈H₇NO₄

Calculated Exact Mass: 181.03751 u nih.gov

In an HRMS experiment, the compound is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, such as [M+H]⁺ or [M+Na]⁺. The instrument then measures the m/z of this ion. If the experimentally measured mass matches the calculated theoretical mass to within a very small tolerance (typically < 5 parts per million, ppm), it provides unambiguous confirmation of the molecular formula.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. rsc.org These investigations can predict and rationalize the structural, electronic, and spectroscopic properties of this compound.

Geometric Optimization: Computational models can determine the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. These calculations can reveal, for instance, the degree of planarity between the aldehyde group and the aromatic ring, which is influenced by steric hindrance from the adjacent nitro group. researchgate.net

Electronic Properties: The electronic nature of the molecule can be explored by calculating properties such as the molecular dipole moment, electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations provide insight into the molecule's reactivity and charge distribution.

Spectroscopic Prediction: A key application is the prediction of spectroscopic data.

NMR Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental values can be a powerful aid in signal assignment. researchgate.net

Vibrational Spectra: The calculation of vibrational frequencies can predict the IR and Raman spectra. This helps in assigning specific absorption bands to particular vibrational modes within the molecule, supporting the assignments made from experimental spectra. researchgate.net

By correlating these theoretical predictions with experimental results from NMR, IR, and other techniques, a comprehensive and highly detailed understanding of the molecular structure and properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules due to its balance of accuracy and computational cost. Such calculations for this compound would provide a foundational understanding of its stability and chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. wuxiapptec.comresearchgate.netschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. wuxiapptec.com For aromatic compounds containing electron-withdrawing groups like the nitro group (-NO2) and electron-donating groups like the methoxy group (-OCH3), DFT calculations would reveal how these substituents modulate the energy levels of the frontier orbitals and, consequently, the molecule's reactivity. While specific values for this compound are not available, studies on similar nitroaromatic compounds show that the presence of a nitro group tends to lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is for illustrative purposes, as specific published data for this compound was not found.

Parameter Predicted Value Significance
EHOMO (Value in eV) Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO (Value in eV) Energy of the lowest unoccupied molecular orbital; related to electron affinity.

The distribution of electron density in a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the nitro and aldehyde groups, as these are highly electronegative. researchgate.netrasayanjournal.co.in These regions would be susceptible to attack by electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.

In addition to MEP maps, methods like Mulliken population analysis can be used to assign partial atomic charges to each atom in the molecule. uni-muenchen.de This provides a quantitative measure of the local electronic environment and is used to understand properties like the dipole moment and molecular polarizability.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound This table illustrates expected charge distribution trends, as specific published data was not found.

Atom Predicted Charge (arbitrary units) Expected Characteristic
O (Aldehyde) Negative High electronegativity, electron-rich.
O (Nitro) Negative High electronegativity, electron-rich.
N (Nitro) Positive Bonded to highly electronegative oxygen atoms.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is a vital tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the nuclear magnetic resonance (NMR) shielding tensors. researchgate.net From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. nrel.govunifr.ch

By calculating the theoretical NMR spectrum for a proposed structure of this compound and comparing it to an experimentally obtained spectrum, one can confirm the molecular structure with high confidence. oxinst.comresearchgate.netoxinst.com The accuracy of these predictions depends on the chosen DFT functional and basis set. unifr.chresearchgate.net While specific GIAO calculations for this compound are not reported in the searched literature, the methodology is well-established for a wide range of organic molecules. researchgate.netchemrxiv.org

Table 3: Comparison of Experimental vs. Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only. Experimental data would be required for actual comparison.

Carbon Atom Experimental δ (ppm) GIAO Predicted δ (ppm) Deviation (ppm)
C=O (Value) (Calculated Value) (Difference)
C-NO₂ (Value) (Calculated Value) (Difference)
C-OCH₃ (Value) (Calculated Value) (Difference)
Aromatic C's (Values) (Calculated Values) (Differences)

Evaluation of Non-linear Optical (NLO) Properties (Polarizability and Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. physchemres.org The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β). researchgate.net These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications. mdpi.comrsc.org

Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties. analis.com.my In this compound, the methoxy group is a moderate electron donor and the nitro group is a strong electron acceptor, attached to a benzene (B151609) ring. DFT calculations can be employed to compute the polarizability and hyperpolarizability tensors for this molecule. nih.govphyschemres.org The magnitude of these calculated values would indicate its potential as an NLO material. Although specific calculated values for this compound were not found, related substituted benzaldehydes have been studied, and the results suggest that such donor-acceptor systems can possess notable NLO characteristics. mdpi.com

Table 4: Calculated NLO Properties for a Generic Donor-Acceptor Benzaldehyde This table illustrates the type of data obtained from NLO calculations; values are not specific to this compound.

Parameter Description Calculated Value (a.u.)
µ (Dipole Moment) Measure of molecular polarity. (Value)
α (Polarizability) Linear response to an electric field. (Value)

Future Research Directions and Perspectives on 3 Methoxy 2 Nitrobenzaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

Future research will likely focus on developing advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of reactions involving 3-methoxy-2-nitrobenzaldehyde. A key area of interest is the catalytic reduction of the nitro group, a critical step in the synthesis of many heterocyclic compounds. While traditional methods exist, the development of novel catalysts using non-noble, 3d-metals like iron, cobalt, and manganese could offer more sustainable and cost-effective alternatives. unimi.it These systems, particularly when employed as nanoparticles on supports like manganese-silicate, have shown promise in the selective reduction of nitroarenes and could be tailored for substrates like this compound. unimi.it

Another promising avenue is the application of recyclable homogeneous catalytic systems for C–H bond functionalization. rsc.org Methodologies using catalysts like Ruthenium(II) in polyethylene (B3416737) glycol (PEG) or phosphine-free Palladium(0) complexes have demonstrated high efficacy and stability over multiple runs for reactions such as annulations and arylations. rsc.org Applying these systems to this compound could enable direct functionalization of the aromatic ring, opening new pathways to complex derivatives without the need for pre-functionalized starting materials.

Furthermore, enhancing well-established reactions such as the Baylis-Hillman reaction, which has been documented for this compound, is another potential focus. researchgate.net While organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective, research into new catalytic systems could improve yields and minimize the formation of byproducts, such as the observed methyl vinyl ketone (MVK) dimers and bis-(MVK) adducts. researchgate.net Similarly, optimizing the catalytic olefination reaction to produce trifluoromethylated ortho-nitrostyrenes, a precursor to medicinally relevant 2-CF3-indoles, represents a significant opportunity for developing more efficient catalytic processes. nih.gov

Catalytic System TypePotential TransformationAdvantages
Non-noble 3d-metal catalystsSelective nitro group reductionCost-effective, sustainable, high selectivity unimi.it
Recyclable homogeneous catalysts (e.g., Ru/PEG)C-H bond functionalizationCatalyst reuse, reduced waste, high stability rsc.org
Advanced organocatalystsBaylis-Hillman reactionImproved yields, higher selectivity, reduced byproducts researchgate.net

Strategic Integration into Automated Synthesis Platforms

The integration of synthetic routes involving this compound into automated platforms, particularly those utilizing flow chemistry, presents a significant opportunity for future research. Automated systems offer enhanced safety, scalability, and reproducibility, which are particularly advantageous for handling potentially hazardous reagents or highly exothermic reactions common in nitro compound chemistry. europa.eubeilstein-journals.org

Flow chemistry is inherently suitable for multistep syntheses, where modular reactors can be configured to perform sequential transformations. For example, the synthesis of quinoline (B57606) or 2-CF3-indole derivatives from this compound involves distinct reaction steps like olefination, enamine formation, and reductive cyclization. researchgate.netnih.gov These could be translated into a continuous flow process where the product of one reactor is fed directly into the next, minimizing manual handling and purification steps. This approach is being increasingly adopted by pharmaceutical companies to accelerate drug development. researchgate.net

The development of automated platforms driven by large language models (LLMs) further expands these possibilities. nih.gov Such systems can assist in literature scouting, experimental design, and even hardware execution, allowing for rapid optimization of reaction conditions. By inputting this compound as a starting material, researchers could use these platforms to explore a wide chemical space, identifying optimal conditions for known transformations or discovering novel reactions. The modularity of modern flow systems, which can incorporate packed-bed reactors, membrane separators, and various analytical tools, makes them highly adaptable for the diverse chemistry of this building block.

Platform FeatureApplication to this compoundKey Benefits
Modular Flow ReactorsMultistep synthesis of heterocycles (e.g., quinolines, indoles)Reduced reaction times, improved safety, scalability nih.goveuropa.eubeilstein-journals.org
Automated OptimizationScreening of catalysts and reaction conditionsHigh-throughput experimentation, rapid identification of optimal parameters nih.gov
Integrated PurificationIn-line extraction and separationMinimized manual handling, higher product purity

Unveiling Undiscovered Biological Activities of Molecular Scaffolds

The molecular framework of this compound is a gateway to a wide array of heterocyclic and substituted aromatic compounds with potential biological activity. The nitro group itself is a known pharmacophore present in various antimicrobial and antineoplastic agents. nih.gov Future research should focus on the systematic synthesis and biological screening of derivatives to uncover new therapeutic leads.

One promising class of derivatives is hydrazones. Aroyl hydrazones synthesized from related benzaldehydes have demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. rsc.orgresearchgate.net Synthesizing a library of hydrazone derivatives from this compound and screening them for antibacterial, antifungal, and antiparasitic properties is a logical next step.

Furthermore, the compound serves as a key precursor to the indole (B1671886) scaffold, which is recognized as a "privileged structure" in drug discovery due to its prevalence in pharmaceuticals. nih.gov Specifically, the synthesis of 2-CF3-indoles from ortho-nitrobenzaldehydes has been established. nih.gov Given the unique properties conferred by the trifluoromethyl group, a focused effort to synthesize and evaluate 2-CF3-indole derivatives originating from this compound for anticancer or antiviral activity could yield valuable results. The reduction of the nitro group and subsequent cyclization can also lead to other important heterocyclic cores like quinolines, which are known to possess a broad spectrum of biological activities. researchgate.net

Molecular ScaffoldPotential Biological ActivityRationale
HydrazonesAntimicrobial, AntiparasiticKnown activity of related aroyl hydrazones and nitro compounds nih.govrsc.orgresearchgate.net
2-CF3-IndolesAnticancer, AntiviralIndole is a "privileged structure"; CF3 group enhances metabolic stability nih.gov
QuinolinesAntimalarial, AntibacterialEstablished therapeutic importance of the quinoline core researchgate.net

Exploration in Optoelectronic and Sensing Applications

The inherent electronic and photophysical properties of the ortho-nitrobenzaldehyde moiety suggest significant, yet underexplored, potential in materials science, particularly in optoelectronics and chemical sensing. The ortho-nitrobenzyl group is a well-known photolabile protecting group, a property that stems from its photochemical rearrangement upon UV irradiation. acs.org This characteristic could be harnessed in the development of photoresponsive materials.

There is an existing mention of this compound being used as a fluorescent probe for analytical and sensing applications. This indicates that the molecule or its derivatives possess useful photophysical properties. Future research could systematically investigate the synthesis of new derivatives to create novel fluorophores for sensing specific ions or biomolecules. The strategic placement of the methoxy (B1213986) and nitro groups influences the electron density of the aromatic ring, which can be fine-tuned through further chemical modification to optimize absorption and emission wavelengths for specific applications.

Moreover, nitroaromatic compounds are known to be used in the development of materials with non-linear optical (NLO) properties. researchgate.net The combination of the electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups in this compound creates a "push-pull" electronic structure that is often conducive to NLO activity. A systematic investigation into the NLO properties of this compound and its derivatives could lead to the development of new materials for optical devices. Its use as a chemical actinometer for measuring UV light dosage further highlights its potential in photochemical applications. nih.gov

Application AreaRelevant PropertyFuture Research Direction
Chemical SensingFluorescenceSynthesis of derivatives as selective fluorescent probes for analytes
Photoresponsive MaterialsPhotolability of ortho-nitrobenzyl groupIncorporation into polymers for creating photo-patternable surfaces or controlled-release systems acs.org
OptoelectronicsNon-linear Optical (NLO) PropertiesInvestigation of NLO characteristics for applications in optical technologies researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Nitration : Introduce the nitro group to a methoxy-substituted benzaldehyde precursor. Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC .
  • Diazotization/Hydrolysis : For derivatives, start with 3-methoxyaniline. Diazotize with NaNO₂/HCl, followed by hydrolysis to form the aldehyde. Optimize pH (3–4) and temperature (70–80°C) to maximize yield .
  • Purification : Recrystallize using ethanol/water mixtures (1:3 v/v) to remove byproducts like nitro isomers .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 254 nm (UV absorption for nitro groups). Purity >95% is achievable .
  • Melting Point : Compare observed mp (191–194°C, if available) to literature values to confirm crystallinity and absence of impurities .
  • TLC : Spot on silica gel plates using hexane/ethyl acetate (4:1) as eluent. Rf ≈ 0.5 under UV visualization .

Q. What are the key stability considerations for storing this compound?

  • Methodology :

  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent hydrolysis or photodegradation .
  • Handling : Use desiccants (silica gel) in storage containers. Monitor for color changes (yellow to brown indicates decomposition) .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), aldehyde proton (δ 10.2–10.5 ppm), and aromatic protons (δ 7.0–8.5 ppm). NOE experiments confirm substituent positions .
  • IR : Identify nitro group stretches (1520–1350 cm⁻¹) and aldehyde C=O (1700–1720 cm⁻¹). Compare with NIST spectral databases .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion [M+H]⁺ (m/z 196.04 for C₈H₇NO₄). Fragmentation patterns confirm nitro and methoxy groups .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or isomerization) during functionalization of this compound?

  • Methodology :

  • Controlled Reductions : For nitro group reduction to amine, use H₂/Pd-C in ethanol at 25°C. Avoid excess H₂ to prevent aldehyde reduction .
  • Schiff Base Formation : React with primary amines (e.g., aniline) in dry THF. Use molecular sieves to sequester water and shift equilibrium toward imine formation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

  • Methodology :

  • Cross-Validation : Compare data from multiple sources (e.g., NIST, peer-reviewed journals) .
  • Reproducibility Tests : Replicate synthesis/purification steps under controlled conditions. Document solvent purity and instrumentation calibration .

Q. What safety protocols are critical when handling this compound, given its nitro functional group?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Thermal Stability : Avoid heating above 150°C (risk of exothermic decomposition). Store away from strong oxidizers .

Q. How can computational modeling (DFT, QSAR) predict reactivity or toxicity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Toxicity Screening : Use QSAR models (e.g., OECD Toolbox) to assess mutagenicity or aquatic toxicity based on nitro group presence .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Experimental Reassessment : Measure solubility in DMSO, ethanol, and hexane via gravimetric analysis. Correlate with logP values (predicted ~1.8) .
  • Literature Review : Prioritize peer-reviewed studies over vendor datasheets. For example, NIST data indicates higher solubility in DMSO than ethanol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.